N-(3-fluorophenyl)-1-methylpiperidin-4-amine is a chemical compound classified within the piperidine family, characterized by a six-membered saturated heterocyclic structure that includes one nitrogen atom. This specific compound features a 3-fluorophenyl group attached to the nitrogen atom of the piperidine ring, making it a fluorinated derivative of piperidine. Its chemical formula is C_{11}H_{14}FN, and it has been assigned the CAS number 1096806-70-0. This compound is primarily utilized in scientific research, particularly in medicinal chemistry and neuropharmacology, due to its potential interactions with various neurotransmitter systems.
The synthesis of N-(3-fluorophenyl)-1-methylpiperidin-4-amine can be achieved through several routes. One prevalent method involves the reaction of 3-fluorophenylacetonitrile with methylamine in the presence of a reducing agent such as lithium aluminum hydride. This process typically includes the formation of an intermediate imine, which is subsequently reduced to yield the final product.
In an industrial context, large-scale synthesis may utilize continuous flow reactors or batch reactors, depending on desired efficiency and scale. The selection of catalysts and solvents is crucial for optimizing yield and purity. Various reaction conditions can be adjusted to enhance the synthetic pathway, including temperature, pressure, and reaction time.
The molecular structure of N-(3-fluorophenyl)-1-methylpiperidin-4-amine consists of a piperidine ring with a fluorine atom at the para position relative to the nitrogen atom and a methyl group at the first position. The structural formula can be represented as follows:
The compound exhibits specific stereochemistry due to its piperidine structure. Its three-dimensional conformation plays a significant role in its biological activity and interactions with receptors.
N-(3-fluorophenyl)-1-methylpiperidin-4-amine can undergo various chemical reactions:
Common reagents for these reactions include:
N-(3-fluorophenyl)-1-methylpiperidin-4-amine interacts with various neurotransmitter systems, particularly influencing dopaminergic and serotonergic pathways. The compound may act as an agonist or antagonist depending on its specific receptor targets. Its mechanism involves binding to receptor sites, leading to conformational changes that activate or inhibit downstream signaling pathways .
Research has indicated that compounds similar to N-(3-fluorophenyl)-1-methylpiperidin-4-amine exhibit significant affinities for trace amine-associated receptors, which are implicated in mood regulation and other neurological functions .
N-(3-fluorophenyl)-1-methylpiperidin-4-amine typically appears as a white crystalline solid. Its melting point and boiling point are critical for handling and application purposes but are not widely documented.
The compound is stable under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its solubility characteristics are essential for formulation in biological studies.
N-(3-fluorophenyl)-1-methylpiperidin-4-amine has several applications in scientific research:
Piperidine, a six-membered nitrogen-containing heterocycle, has served as an indispensable scaffold in central nervous system (CNS)-targeted therapeutics since the mid-20th century. Its saturated ring structure confers conformational flexibility and optimal spatial positioning for receptor interactions, particularly within neurological and psychiatric domains. The synthesis of fentanyl in 1960 by Paul Janssen marked a watershed moment, demonstrating piperidine’s capacity for generating analgesics with 50–100-fold greater potency than morphine [7]. This breakthrough catalyzed extensive exploration of N-substituted piperidine derivatives, leading to clinically impactful compounds like alfentanil, sufentanil, and remifentanil—all structurally characterized by a 4-anilidopiperidine core [7]. Beyond opioids, piperidine derivatives permeate diverse therapeutic classes, including antipsychotics, antivirals, and metabolic regulators. Their enduring utility stems from:
Table 1: Clinically Significant Piperidine-Containing Pharmaceuticals
Compound | Therapeutic Class | Key Structural Features | Primary Target |
---|---|---|---|
Fentanyl [7] | Synthetic opioid analgesic | 4-(N-Propionylanilino)piperidine | μ-Opioid receptor |
Haloperidol | Antipsychotic | 4-(4-Chlorophenyl)-4-hydroxypiperidine | Dopamine D₂ receptor |
Rilpivirine | Antiretroviral | 4-(4-Cyanovinyl)piperidine | HIV-1 reverse transcriptase |
Donepezil | Anti-Alzheimer's | N-Benzylpiperidine-4-ylmethyl derivative | Acetylcholinesterase |
The evolution toward N-(3-fluorophenyl)-1-methylpiperidin-4-amine exemplifies contemporary refinement of this scaffold, where strategic N-methylation enhances metabolic stability while the C-4 amine enables salt formation or secondary functionalization .
Fluorine incorporation into bioactive molecules has transitioned from empirical observation to rational design principle, with ~30% of FDA-approved small-molecule drugs now containing fluorine . The 3-fluorophenyl moiety in N-(3-fluorophenyl)-1-methylpiperidin-4-amine exemplifies three quintessential fluorine-mediated bioactivity enhancements:
Table 2: Physicochemical Consequences of Aromatic Fluorination in Drug Design
Parameter | Non-Fluorinated Analogue | 3-Fluorinated Derivative | Pharmacological Impact |
---|---|---|---|
log P (Octanol/water) | ~2.05 (phenyl) | ~2.19 (3-fluorophenyl) | Enhanced passive diffusion |
pKa (Piperidine N) | ~10.3 | ~10.1 | Moderated basicity, reduced ion trapping |
Aromatic π-electron density | Standard | Reduced at ortho/para | Directional electrostatic interactions |
The compound’s synthesis via reductive amination between 1-(3-fluorophenyl)piperidin-4-one and methylamine—catalyzed by lithium aluminum hydride—further demonstrates the compatibility of fluorinated intermediates with standard medicinal chemistry transformations .
Positional isomerism in fluorinated piperidines induces profound pharmacological divergence due to stereoelectronic effects and three-dimensional receptor complementarity. N-(3-fluorophenyl)-1-methylpiperidin-4-amine exemplifies how meta-substitution dictates bioactivity:
Table 3: Pharmacological Differentiation of Fluorophenyl Positional Isomers
Isomer | Relative μ-Opioid Receptor Affinity | Dopamine D₂ Kᵢ (nM) | Metabolic Stability (t½, min) |
---|---|---|---|
2-Fluoro (ortho) | 0.7× | 420 | 28 |
3-Fluoro (meta) | 1.0× (reference) | 195 | 42 |
4-Fluoro (para) | 1.2× | 310 | 36 |
Data adapted from structure-activity relationship studies of fluorinated piperidines [4]
The synthesis of positional isomers like 4-fluoro-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (EVT-2994140) further underscores how minor halogen repositioning necessitates distinct analytical differentiation strategies, including advanced mass spectrometry and nuclear magnetic resonance techniques [3] [4]. Consequently, N-(3-fluorophenyl)-1-methylpiperidin-4-amine occupies a strategic bioactivity "sweet spot" arising from its specific substitution geometry.
Note: Structural visualization of N-(3-fluorophenyl)-1-methylpiperidin-4-amine is omitted per formatting constraints. The molecule features a piperidine ring with N1-methyl and C4-amine substituents, where the amine nitrogen connects to the meta-carbon of a fluorinated benzene ring.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2